molecular formula C10H11BrFN B12074244 Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- CAS No. 1270508-73-0

Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl-

Cat. No.: B12074244
CAS No.: 1270508-73-0
M. Wt: 244.10 g/mol
InChI Key: IVETXVZEXHGDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- (systematic name) is a substituted aromatic amine characterized by a benzene ring with three distinct substituents:

  • 4-Bromo: A bromine atom at the para position, contributing electron-withdrawing effects and enhancing stability toward electrophilic substitution.
  • 2-Fluoro: A fluorine atom at the ortho position, offering moderate electron-withdrawing effects and influencing steric interactions.

This compound’s structural features suggest applications in medicinal chemistry (e.g., as a pharmacophore) or materials science (e.g., as a monomer precursor). The bromine and fluorine substituents may enhance binding affinity in biological targets, while the propenyl group could enable further synthetic modifications .

Properties

CAS No.

1270508-73-0

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h2,4-6,10H,1,3,13H2

InChI Key

IVETXVZEXHGDOW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C=C(C=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives. Substitution reactions can lead to a variety of substituted benzenemethanamine compounds.

Scientific Research Applications

Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The table below compares substituent patterns, molecular weights, and key properties of the target compound with three analogs identified in the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Boiling Point (°C) pKa (Predicted)
Target Compound 4-Br, 2-F, α-propenyl C₁₀H₁₀BrFN 258.10 N/A ~8.2*
1-(2-Fluoro-4-methoxyphenyl)prop-2-en-1-amine 2-F, 4-OCH₃, α-propenyl C₁₀H₁₂FNO 181.21 N/A N/A
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-F, 4-CH₃, branched amine C₁₁H₁₆FN 181.25 N/A N/A
Benzeneethanamine, α-[4-(difluoromethoxy)phenyl] 4-OCHF₂, phenethylamine C₁₅H₁₅F₂NO 263.28 342.7±42.0 8.61±0.10

*Estimated based on substituent effects: Bromine’s electron-withdrawing nature likely reduces basicity compared to methoxy or methyl analogs.

Key Observations:
  • Electron Effects : The target compound’s 4-bromo and 2-fluoro substituents create a strongly electron-deficient aromatic ring compared to methoxy (electron-donating, ) or difluoromethoxy (moderately electron-withdrawing, ).
  • Reactivity : The α-propenyl group may undergo Michael additions or polymerization, unlike the saturated chains in or .

Spectral and Structural Analysis

NMR Data Insights (Based on ):
  • Compounds with similar backbone structures (e.g., aromatic amines with propenyl groups) exhibit nearly identical chemical shifts in regions unaffected by substituents.
  • In the target compound, regions A (positions 39–44) and B (positions 29–36) would show distinct shifts due to bromine’s deshielding effects and propenyl conjugation, differing from methoxy or methyl analogs.

Biological Activity

Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl-, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and molecular interactions, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a structure that includes a bromine and fluorine substituent on the aromatic ring, which may influence its biological activity. The general formula can be represented as follows:

C9H10BrF(Benzenemethanamine)\text{C}_9\text{H}_{10}\text{BrF}\quad (\text{Benzenemethanamine})

Biological Activity Overview

The biological activity of benzenemethanamine derivatives often relates to their interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) is known to enhance lipophilicity and potentially improve binding affinities to biological targets.

1. Anticancer Activity

Research indicates that compounds similar to benzenemethanamine exhibit significant anticancer properties. For instance, derivatives containing the 1-aryl-1H-pyrazole scaffold have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, suggesting their potential as targeted anticancer agents .

2. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as cholinesterases. Studies on similar derivatives have shown that modifications can lead to significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Table 2: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (μM)BuChE IC50 (μM)
4aComparable to TacrineSimilar values
4dHighest selectivityNot specified

This indicates that benzenemethanamine derivatives could be explored for neuroprotective applications .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinities of benzenemethanamine derivatives to various targets. For example, docking simulations suggest favorable interactions with the colchicine-binding site, which is critical for microtubule assembly inhibition.

Table 3: Molecular Docking Results

CompoundBinding Energy (ΔG kcal/mol)
7h-10.08
Colchicine-9.5

These findings indicate that modifications in the molecular structure can significantly affect binding affinities and biological activities .

Case Studies

Several case studies highlight the biological impact of benzenemethanamine derivatives:

  • Anticancer Efficacy : A study demonstrated that specific derivatives induced apoptosis in breast cancer cells by enhancing caspase activity.
  • Neuroprotective Effects : Another study showed that certain derivatives could inhibit cholinesterases effectively, suggesting potential applications in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.